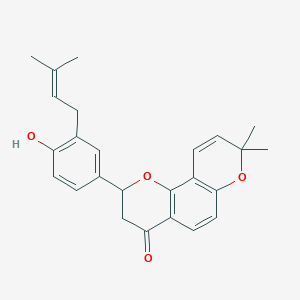
Shinflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of UC-1010 involves several chemical reactions. The starting materials typically include p-hydroxybenzoic acid and isobutylene. The synthesis process can be summarized as follows:
Reaction with Isobutylene:
p-Hydroxybenzoic acid reacts with isobutylene to form 3,5-di-tert-butyl-4-hydroxybenzoic acid.Esterification: The obtained acid is esterified with methanol to produce the corresponding methyl ester.
Hydrolysis: Hydrolysis of the methyl ester yields 3,5-di-tert-butyl-4-hydroxybenzoic acid once again.
Chemical Reactions Analysis
UC-1010 undergoes various chemical reactions, including:
Oxidation: UC-1010 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert UC-1010 into its reduced forms.
Substitution: UC-1010 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Chemistry: UC-1010 is used as a model compound in studying GABA receptor modulation and its effects on the central nervous system.
Biology: It is investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects in neurological disorders.
Medicine: UC-1010 is being explored as a treatment for premenstrual dysphoric disorder (PMDD).
Mechanism of Action
UC-1010 exerts its effects by modulating the GABA receptor, a key neurotransmitter receptor in the central nervous system. It acts as a GABA receptor modulator, influencing the activity of GABA, which is an inhibitory neurotransmitter. By modulating GABA receptor activity, UC-1010 can affect various neurological processes, including mood regulation and anxiety .
Comparison with Similar Compounds
UC-1010 is unique in its specific modulation of the GABA receptor. Similar compounds include:
Benzodiazepines: These are also GABA receptor modulators but have different binding sites and effects compared to UC-1010.
Barbiturates: Another class of GABA receptor modulators with distinct pharmacological profiles.
Neurosteroids: Compounds like allopregnanolone that modulate GABA receptor activity but differ in their chemical structure and effects .
UC-1010 stands out due to its specific mechanism of action and potential therapeutic applications in treating PMDD, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
157414-03-4 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1 |
InChI Key |
NEIURIYDQMKXIG-QHCPKHFHSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Key on ui other cas no. |
157414-03-4 |
Synonyms |
shinflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















